2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid
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Overview
Description
2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl ring and dichlorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formamido Group Addition: The formamido group is introduced through a formylation reaction, often using formic acid or formamide under acidic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are effective in substitution reactions.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies are conducted to evaluate its efficacy and safety in treating various conditions, particularly those involving inflammation and pain.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the formamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(3,5-dichlorophenyl)amino]methyl}cyclobutyl)acetic acid: Similar structure but with an amino group instead of a formamido group.
2-(1-{[(3,5-dichlorophenyl)carbamoyl]methyl}cyclobutyl)acetic acid: Contains a carbamoyl group instead of a formamido group.
Uniqueness
The presence of the formamido group in 2-(1-{[(3,5-dichlorophenyl)formamido]methyl}cyclobutyl)acetic acid distinguishes it from similar compounds. This group can participate in unique hydrogen bonding interactions, potentially leading to different biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1520569-53-2 |
---|---|
Molecular Formula |
C14H15Cl2NO3 |
Molecular Weight |
316.2 |
Purity |
91 |
Origin of Product |
United States |
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